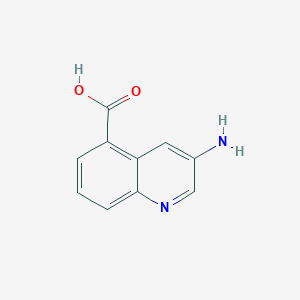

3-Aminoquinoline-5-carboxylic acid

Descripción general

Descripción

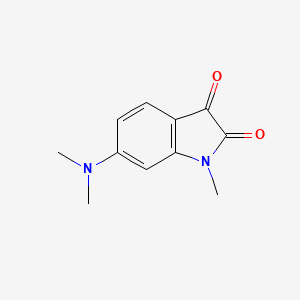

3-Aminoquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-5-carboxylic acid is represented by the InChI code: 1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14). The molecular weight is 188.19 .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

3-Aminoquinoline-5-carboxylic acid is a solid at room temperature. It should be stored in a dark place under an inert atmosphere . The carboxyl group in the compound gives it some characteristic properties of carboxylic acids .Aplicaciones Científicas De Investigación

Synthetic Applications and Methodologies

Research has demonstrated the versatility of 3-aminoquinoline-5-carboxylic acid derivatives in synthetic chemistry, particularly in the palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method employs carboxylic acid derivatives with auxiliaries like 8-aminoquinoline or 2-methylthioaniline amides, facilitating selective functionalization of C-H bonds and showcasing the compound's utility as a building block in complex molecule synthesis (Shabashov & Daugulis, 2010). Similarly, novel approaches to synthesize substituted 3-aminoquinolines from nitroarenes, followed by further functionalization, highlight its potential in diversifying quinoline scaffolds (Bujok et al., 2010).

Interaction Studies and Crystal Structure Analysis

The interaction of aromatic carboxylic acids with 8-aminoquinoline derivatives has been studied, leading to the synthesis and crystal structure analysis of proton-transfer compounds. These studies contribute to our understanding of hydrogen bonding and molecular association mechanisms, providing insights into the design of molecular materials and supramolecular assemblies (Smith et al., 2001).

Catalytic Systems and Chemical Transformations

Copper-catalyzed C–H alkylation of 8-aminoquinolines, facilitated by 8-amide chelation, showcases another application in regioselective preparation of complex molecular frameworks. This methodology underscores the role of 3-aminoquinoline derivatives in facilitating metal-catalyzed transformations, contributing to the development of more efficient and selective synthetic routes (Xia et al., 2015).

Fluorescent Probes and Solvation Studies

3-Aminoquinoline has been utilized as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Its application in this domain provides valuable data for understanding solvation dynamics and molecular interactions in mixed solvents, which is crucial for the design of solvents in chemical reactions and material science (Das et al., 2022).

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have been extensively investigated for their potential applications in medicinal and industrial chemistry. The development of new effective inhibitors of CK2 is still actual . The advancement of nonlinear optical (NLO) materials has gained great prominence in various technologies .

Mecanismo De Acción

Target of Action

3-Aminoquinoline-5-carboxylic acid is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities . Quinoline derivatives have been synthesized as inhibitors of protein kinase CK2 , a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .

Mode of Action

Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . For example, quinoline-3-carboxylic acids have been used as HIV-1 integrase inhibitors, affecting the viral replication pathway .

Pharmacokinetics

The development of novel effective and selective ck2 inhibitors, which can be stable in physiological fluids and able to penetrate cell membranes, requires a few steps of chemical optimization .

Result of Action

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Some quinoline-3-carboxylic acids have shown activity against both wild-type and mutant viruses .

Action Environment

The synthesis of quinoline derivatives has been reported to tackle the drawbacks of the syntheses and side effects on the environment .

Propiedades

IUPAC Name |

3-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQYDTTWSYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)